molecular formula C6H3ClF3N B1398165 2-Chloro-3-(difluoromethyl)-5-fluoropyridine CAS No. 1374659-31-0

2-Chloro-3-(difluoromethyl)-5-fluoropyridine

Cat. No.: B1398165
CAS No.: 1374659-31-0
M. Wt: 181.54 g/mol
InChI Key: ULNUGNMCGLNOJU-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)-5-fluoropyridine is a halogenated pyridine derivative characterized by the presence of chlorine, fluorine, and difluoromethyl groups on the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine typically involves halogenation and difluoromethylation reactions

Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity. The process involves the use of specialized equipment and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(difluoromethyl)-5-fluoropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like sodium azide or alkyl halides.

Major Products Formed: The reactions yield various products, including oxidized or reduced derivatives of the compound, as well as substituted pyridines with different functional groups.

Scientific Research Applications

2-Chloro-3-(difluoromethyl)-5-fluoropyridine is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.

  • Biology: The compound is employed in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is investigated for its potential therapeutic properties and use in drug discovery.

  • Industry: The compound finds applications in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-3-(difluoromethyl)-5-fluoropyridine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

2-Chloro-3-(difluoromethyl)-5-fluoropyridine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Chloro-3-(difluoromethyl)pyridine

  • 2-Chloro-4-(difluoromethyl)-3-fluoropyridine

These compounds share structural similarities but differ in the position and type of halogen atoms, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-chloro-3-(difluoromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNUGNMCGLNOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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